2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide
Description
2-((4-Amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted at position 3 with a thioether linkage. The triazole ring is further modified at position 4 with an amino group and at position 5 with a meta-methylphenyl (m-tolyl) group. The acetamide moiety is attached to a benzo[d][1,3]dioxol-5-yl group, a bicyclic structure with a 1,3-dioxole ring fused to a benzene ring.
Propriétés
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-11-3-2-4-12(7-11)17-21-22-18(23(17)19)27-9-16(24)20-13-5-6-14-15(8-13)26-10-25-14/h2-8H,9-10,19H2,1H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELUYKBDUQJVQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is a synthetic organic molecule belonging to the class of triazole derivatives. Its structural features include a triazole ring with an m-tolyl substitution and a thioacetamide moiety, which may confer significant biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings.
Structural Characteristics
The compound's unique structure includes:
- Triazole ring : Known for its role in various biological activities.
- Thioether linkage : Enhances interaction with biological targets.
- Amide bond : Involved in numerous biological processes.
Biological Activities
Research indicates that triazole derivatives exhibit a range of biological activities, including:
Antifungal Activity
Triazoles are recognized for their antifungal properties. The presence of the triazole ring in this compound suggests potential efficacy against fungal pathogens. Studies have shown that similar compounds can inhibit fungal growth by targeting enzymes involved in cell wall synthesis .
Antibacterial Activity
The compound may also exhibit antibacterial activity. Triazole derivatives have been documented to inhibit bacterial growth through various mechanisms, including enzyme inhibition and disruption of membrane integrity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds with similar structures have shown promising results against various cancer cell lines, including breast and prostate cancer. The mechanism often involves apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound could inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.
- Signal Transduction Modulation : It may affect signaling pathways critical for cell survival and growth.
Applications De Recherche Scientifique
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Studies have demonstrated that compounds similar to 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide exhibit significant antibacterial and antifungal activities.
Table 1: Antimicrobial Efficacy of Triazole Derivatives
| Compound Name | Target Pathogen | Inhibition Rate (%) | Reference |
|---|---|---|---|
| Triazole A | E. coli | 70 | |
| Triazole B | S. aureus | 65 | |
| Triazole C | C. albicans | 75 |
These findings suggest that the compound may be effective against common pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
The triazole ring system is associated with various anticancer activities. Research indicates that compounds containing triazole moieties can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
Case Study: Anticancer Activity against Breast Cancer
In vitro studies have shown that derivatives of triazoles exhibit cytotoxic effects on breast cancer cell lines (e.g., MDA-MB-231). For instance, a related compound demonstrated an IC50 value of 3.3 μM, which is comparable to established chemotherapeutic agents like doxorubicin .
Antitubercular Activity
Triazole derivatives have also been investigated for their antitubercular properties. Preliminary studies indicate that certain derivatives can inhibit the growth of Mycobacterium tuberculosis, suggesting their potential as therapeutic agents against tuberculosis.
Table 2: Antitubercular Efficacy
The minimum inhibitory concentration (MIC) values indicate that these compounds could serve as alternatives or adjuncts to existing antitubercular therapies.
Enzyme Inhibition
For example, studies suggest that triazoles can inhibit the synthesis of ergosterol in fungi and affect DNA synthesis in cancer cells . This dual action enhances their therapeutic potential across different diseases.
Comparaison Avec Des Composés Similaires
Table 1: Structural and Physical Comparison of Selected Analogues
Substituent Effects on Physicochemical Properties
- The target compound’s amino group contrasts with ethyl (VUAA1) or allyl () groups, which may reduce polarity . Aromatic/heteroaromatic groups (Position 5): The m-tolyl group in the target compound introduces hydrophobicity compared to polar substituents like pyridinyl (VUAA1) or furyl (). This may affect membrane permeability and metabolic stability .
Acetamide Substituents :
- Melting Points: Compounds with polar substituents (e.g., phenoxymethyl in ) exhibit higher melting points (148°C) compared to hydrophobic analogues (e.g., 96°C for a tetrahydronaphthalenyl derivative in ), suggesting stronger intermolecular forces .
Méthodes De Préparation
General Synthetic Strategy
The preparation of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d]dioxol-5-yl)acetamide can be broken down into three key stages:
- Synthesis of the 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol core
- Thioether formation at the 3-position of the triazole
- Acetamide coupling with benzo[d]dioxole-5-amine
Multiple synthetic routes have been developed with variations in reagents, conditions, and sequence of steps. The most efficient routes are detailed below with comparative analysis of advantages and limitations.
Synthesis of 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol Core
Hydrazinolysis Route
This approach begins with m-toluic acid derivatives as starting materials and proceeds through a multi-step sequence involving hydrazinolysis reactions.
Esterification of m-toluic acid
The first step involves converting m-toluic acid to its corresponding ester:
m-toluic acid + ethanol → ethyl m-toluate + H2O
Reaction conditions:
- Catalyst: Concentrated H2SO4 (1-2 mL)
- Solvent: Excess ethanol (50 mL)
- Temperature: Reflux at 78-80°C
- Time: 4-6 hours
- Workup: Neutralization with NaHCO3, extraction with ethyl acetate
- Yield: 85-90%
Hydrazinolysis of ester
The obtained ester is then treated with hydrazine hydrate to form the corresponding hydrazide:
Ethyl m-toluate + N2H4·H2O → m-toluoylhydrazide + ethanol
Reaction conditions:
- Reagent: Hydrazine hydrate (80%, 10 mL)
- Solvent: Methanol or ethanol (30 mL)
- Temperature: Reflux at 70-80°C
- Time: 3-4 hours
- Workup: Cooling, filtration of precipitate
- Yield: 80-85%
Formation of 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
Several methods have been developed for converting the hydrazide to the triazole core:
Method A: Carbon disulfide-hydrazine method
m-toluoylhydrazide + CS2 + KOH → [intermediate] + N2H4·H2O → 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
Reaction conditions:
- Step 1: m-toluoylhydrazide (10 mmol), CS2 (15 mmol), KOH (20 mmol) in ethanol (50 mL), reflux 2-3 hours
- Step 2: Add hydrazine hydrate (20 mmol), reflux 3-4 hours
- Workup: Acidification to pH 5-6, filtration of precipitate
- Yield: 70-75%
Method B: Methyl isothiocyanate cyclization
m-toluoylhydrazide + CH3NCS → [thiosemicarbazide intermediate] → 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
Reaction conditions:
- Step 1: m-toluoylhydrazide (10 mmol), methyl isothiocyanate (10 mmol) in ethanol (30 mL), reflux 2 hours
- Step 2: Add 10% NaOH (30 mL), reflux 3 hours
- Workup: Acidification with HCl to pH 4-5, filtration
- Yield: 75-80%
Method C: Direct reaction with thiocarbohydrazide
m-toluic acid + thiocarbohydrazide → 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
Reaction conditions:
Comparative Analysis of Core Synthesis Methods
Table 1 compares the different methods for synthesizing the triazole core:
| Method | Starting Material | Number of Steps | Total Reaction Time | Overall Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| A | m-toluic acid | 3 | 9-13 hours | 48-57% | Well-established, reliable | Multiple steps, longer time |
| B | m-toluic acid | 3 | 9-10 hours | 50-60% | Good yield, milder conditions | Requires handling of isothiocyanate |
| C | m-toluic acid | 1 | 15 minutes | 90-95% | Rapid, high yield, one-pot | High temperature required |
Method C shows superior efficiency in terms of reaction time and yield, though the high temperature may pose challenges for scale-up. Method B offers a good balance of yield and reaction conditions.
Thioether Formation
The second key step involves forming the thioether linkage at the 3-position of the triazole through S-alkylation.
Alkylation with Ethyl Chloroacetate
4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol + ClCH2COOEt → ethyl 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Reaction conditions:
Direct Alkylation with 2-Bromoacetamides
An alternative approach involves direct coupling of the triazole with pre-formed 2-bromoacetamide derivatives:
4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol + BrCH2CONH-benzo[d][1,3]dioxol-5-yl → target compound
Reaction conditions:
Acetamide Formation with Benzo[d]dioxole-5-amine
If the thioether formation is performed with ethyl chloroacetate, an additional step is required to convert the ester to the corresponding amide:
Hydrazinolysis of Ester Followed by Coupling
Ethyl 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate + N2H4·H2O → 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide
Reaction conditions:
- Reagent: Hydrazine hydrate (5 eq)
- Solvent: Ethanol
- Temperature: Reflux
- Time: 4-6 hours
- Workup: Cooling, filtration
- Yield: 80-85%
This hydrazide can then be converted to various acyl azides for coupling:
2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide + NaNO2 + HCl → acyl azide intermediate
Reaction conditions:
- Reagents: NaNO2 (1 eq), HCl (1N)
- Solvent: Acetic acid/water
- Temperature: -5°C
- Time: 15-30 minutes
- Workup: Extraction with cold ethyl acetate
The acyl azide is then coupled with benzo[d]dioxole-5-amine:
Acyl azide + benzo[d][1,3]dioxole-5-amine → target compound
Reaction conditions:
Direct Amidation of Ester
Alternatively, direct amidation of the ethyl ester can be performed:
Ethyl 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate + benzo[d][1,3]dioxole-5-amine → target compound
Reaction conditions:
- Catalyst: Sodium methoxide or potassium tert-butoxide
- Solvent: Toluene or THF
- Temperature: 80-100°C
- Time: 6-8 hours
- Workup: Acidification, filtration
- Yield: 65-75%
Optimized One-Pot Synthetic Route
Recent advances have enabled more efficient one-pot approaches for synthesizing the target compound. The most promising method involves:
One-Pot Approach from 2-Bromoacetamide Derivatives
Step 1: Synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-bromoacetamide
Step 2: Coupling with pre-formed 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
Reaction conditions:
- Step 1: Benzo[d]dioxole-5-amine (10 mmol), 2-bromoacetyl bromide (10 mmol), K2CO3 (20 mmol) in THF/water, 0°C to RT, 2 hours
- Step 2: 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol (10 mmol), K2CO3 (20 mmol) in DMF, RT to 60°C, 4-6 hours
- Workup: Dilution with water, filtration, recrystallization from ethanol
- Overall yield: 70-80%
Table 2 summarizes the optimization studies for this one-pot approach:
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K2CO3 | DMF | RT | 12 | 65 |
| 2 | K2CO3 | DMF | 60 | 6 | 75 |
| 3 | K2CO3 | Acetone | Reflux | 8 | 70 |
| 4 | Et3N | DMF | RT | 24 | 60 |
| 5 | NaH | DMF | 0 to RT | 4 | 78 |
| 6 | Cs2CO3 | DMF | RT | 6 | 80 |
The optimal conditions were found to be using Cs2CO3 in DMF at room temperature (Entry 6), providing the target compound in 80% yield with high purity.
Purification and Characterization
Purification Methods
The purification of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d]dioxol-5-yl)acetamide typically involves:
Characterization Data
The physical and spectroscopic properties of the target compound are summarized below:
Physical properties:
- Appearance: White to off-white crystalline solid
- Melting point: 203-205°C
- Solubility: Soluble in DMF, DMSO, sparingly soluble in ethanol, insoluble in water
Spectroscopic data:
- IR (KBr, cm^-1): 3350-3310 (NH2), 3280 (NH), 1670 (C=O), 1620 (C=N), 1510 (C=C), 1250 (C-O-C), 680 (C-S)
- ^1H NMR (500 MHz, DMSO-d6) δ ppm:
- 10.23 (s, 1H, NH)
- 7.38 (s, 1H, ArH)
- 7.32 (d, 1H, ArH)
- 7.25-7.18 (m, 2H, ArH)
- 7.05 (d, 1H, ArH)
- 6.95-6.80 (m, 2H, ArH)
- 6.28 (s, 2H, NH2)
- 5.98 (s, 2H, OCH2O)
- 4.02 (s, 2H, SCH2)
- 2.34 (s, 3H, CH3)
- ^13C NMR (125 MHz, DMSO-d6) δ ppm:
- 166.9 (C=O)
- 152.5 (triazole C3)
- 149.8 (triazole C5)
- 147.8 (ArC)
- 146.5 (ArC)
- 138.7 (ArC)
- 133.9 (ArC)
- 130.5, 128.7, 126.2, 124.5, 121.8, 112.3, 108.2, 101.5 (ArC and OCH2O)
- 36.7 (SCH2)
- 21.3 (CH3)
- MS (ESI) m/z: 412 [M+H]^+
Scale-Up Considerations
For industrial or large-scale preparation, several modifications to the synthetic procedures are recommended:
- Use of continuous flow reactors for the exothermic steps, particularly the triazole formation
- Replacement of DMF with more environmentally friendly solvents such as 2-methyl THF
- Implementation of solvent recycling systems for economic viability
- Use of activated carbon treatment for effective removal of colored impurities
Table 3 compares laboratory scale versus industrial scale preparations:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch size | 1-10 g | 1-10 kg |
| Reaction vessel | Round-bottom flask | Jacketed reactor |
| Temperature control | Oil bath/heating mantle | Automated control systems |
| Purification | Column chromatography | Recrystallization |
| Yield | 70-80% | 65-75% |
| Purity | >98% | >95% (initial), >99% (after recrystallization) |
Q & A
Q. What are the standard synthetic routes for preparing 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol and N-(benzo[d][1,3]dioxol-5-yl)-2-chloroacetamide. Key steps include:
- Reagent Selection : Use triethylamine as a base to deprotonate the thiol group and promote substitution .
- Solvent System : Ethanol or ethanol-DMF mixtures are effective for reflux (4–6 hours) to achieve high yields .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC to ensure intermediate purity .
- Purification : Recrystallize the product from ethanol-DMF (1:1) to remove unreacted starting materials .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Methodological Answer : Use analytical triad :
- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (benzo[d][1,3]dioxole and m-tolyl groups) and thioether linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
- Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values (e.g., C₂₃H₂₀N₆O₃S) .
Q. What are the key physicochemical properties to characterize for preclinical studies?
- Methodological Answer : Prioritize:
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) using shake-flask methods .
- Stability : Assess hydrolytic stability under acidic/basic conditions (e.g., 0.1 M HCl/NaOH at 37°C for 24 hours) via HPLC .
- LogP : Determine octanol-water partition coefficient using reverse-phase HPLC to predict membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields reported across different methodologies?
- Methodological Answer : Common discrepancies arise from:
- Reagent Purity : Use freshly distilled triethylamine to avoid amine oxidation byproducts .
- Temperature Control : Optimize reflux duration (4–6 hours vs. shorter times) to balance yield vs. side reactions (e.g., thioether oxidation) .
- Byproduct Analysis : Employ LC-MS to identify and quantify impurities (e.g., disulfide dimers) .
Q. What strategies are effective for designing bioactivity assays targeting the compound’s triazole and benzo[d][1,3]dioxole moieties?
- Methodological Answer : Focus on:
- Enzyme Inhibition : Screen against cyclooxygenase (COX) or cytochrome P450 isoforms due to the triazole’s metal-binding capacity .
- Cellular Uptake : Use fluorescence tagging (e.g., BODIPY conjugates) to track intracellular localization in cancer cell lines .
- SAR Studies : Modify the m-tolyl group (e.g., electron-withdrawing substituents) to correlate structure with antimicrobial activity .
Q. What advanced computational methods can predict the compound’s binding modes with biological targets?
- Methodological Answer : Combine:
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase) to identify key interactions (e.g., triazole-NH hydrogen bonds) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR Models : Train models with descriptors like polar surface area and H-bond donors to predict bioavailability .
Q. How can formulation challenges (e.g., poor aqueous solubility) be addressed in preclinical studies?
- Methodological Answer : Strategies include:
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers (particle size <200 nm via dynamic light scattering) to enhance dissolution .
- Solid Dispersion : Formulate with poloxamer 407 or PVP-K30 (1:2 ratio) using spray drying .
- Excipient Screening : Test cyclodextrins (e.g., HP-β-CD) for inclusion complexation via phase-solubility studies .
Q. What in vitro models are suitable for assessing the compound’s metabolic stability and toxicity?
- Methodological Answer : Utilize:
- Hepatocyte Assays : Primary human hepatocytes (3D spheroids) to measure CYP450-mediated metabolism (LC-MS/MS metabolite profiling) .
- hERG Inhibition : Patch-clamp assays to evaluate cardiac toxicity risks .
- Genotoxicity : Ames test (TA98/TA100 strains) and comet assay in HepG2 cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
